3-Butenoic acid

Olefin metathesis Dicarboxylic acid synthesis Nylon precursor

3-Butenoic acid (vinylacetic acid; β-butenoic acid; CAS 625-38-7) is an unbranched C4 β,γ-unsaturated monocarboxylic acid characterized by a terminal vinyl group separated from the carboxyl moiety by a single methylene spacer (CH₂=CH-CH₂-COOH). As a clear, colorless to pale yellow liquid at ambient temperature (mp −39 °C; bp 163 °C at 760 mmHg; density 1.013 g/mL at 25 °C; pKa 4.34 at 25 °C), it occupies a structurally distinct position among isomeric C4H6O2 acids, differentiating it from α,β-unsaturated congeners such as crotonic acid (trans-2-butenoic acid) and methacrylic acid.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 625-38-7
Cat. No. B051336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenoic acid
CAS625-38-7
Synonyms3-Butenoic Acid;  Ethenylacetic Acid;  NSC 44546;  β-Butenoic Acid
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC=CCC(=O)O
InChIInChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)
InChIKeyPVEOYINWKBTPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenoic Acid (CAS 625-38-7) Technical Procurement Guide | Physical Properties and Chemical Class


3-Butenoic acid (vinylacetic acid; β-butenoic acid; CAS 625-38-7) is an unbranched C4 β,γ-unsaturated monocarboxylic acid characterized by a terminal vinyl group separated from the carboxyl moiety by a single methylene spacer (CH₂=CH-CH₂-COOH) . As a clear, colorless to pale yellow liquid at ambient temperature (mp −39 °C; bp 163 °C at 760 mmHg; density 1.013 g/mL at 25 °C; pKa 4.34 at 25 °C), it occupies a structurally distinct position among isomeric C4H6O2 acids, differentiating it from α,β-unsaturated congeners such as crotonic acid (trans-2-butenoic acid) and methacrylic acid [1]. This β,γ-unsaturation confers a reactivity profile distinct from conjugated α,β-unsaturated carboxylic acids, with material implications for both synthetic selectivity and polymer incorporation strategy [2].

Why 3-Butenoic Acid Cannot Be Generically Substituted: Structural Differentiation and Reactivity Constraints


Procurement of a generic C4 unsaturated carboxylic acid without regard to double-bond positional isomerism introduces substantial risk of divergent synthetic outcomes and suboptimal process economics. 3-Butenoic acid's β,γ-unsaturation positions the carboxyl group electronically isolated from the alkene, in contrast to the conjugated π-system of crotonic acid (trans-2-butenoic acid) and methacrylic acid [1]. This structural distinction is consequential: under thermal or mass spectrometric conditions, ionized 3-butenoic acid displays a predominant CO loss pathway from metastable ions, a fragmentation process observed only as a minor channel in the α,β-unsaturated isomers (cis-/trans-crotonic acids, methacrylic acid) [2]. Moreover, thermal treatment of cis-crotonic acid yields vinylacetic acid as an initial rearrangement component not observed in trans-crotonic acid equilibrations, underscoring that these isomers interconvert only under specific forcing conditions and are not functionally interchangeable in routine synthetic workflows [3]. Consequently, substituting crotonic acid or methacrylic acid for 3-butenoic acid without rigorous process revalidation may alter reaction selectivity, compromise yield, and necessitate re-optimization of downstream purification protocols. The quantitative evidence presented in Section 3 establishes the precise performance differentials that justify compound-specific selection.

3-Butenoic Acid Procurement Evidence Guide: Quantified Differentiation Against Isomeric C4 Carboxylic Acids


Self-Metathesis Selectivity: 3-Butenoic Acid Achieves >99% β-Hydromuconic Acid Selectivity vs. Alternative Pentenoic Acid Isomers

In self-metathesis reactions targeting adipic acid precursors, 3-butenoic acid demonstrates near-quantitative selectivity for β-hydromuconic acid, which upon hydrogenation yields adipic acid. This contrasts with alternative pentenoic acid (PEA) isomers, where self-metathesis followed by hydrogenation produces a mixture of adipic acid, pimelic acid, and suberic acid rather than a single C6 diacid product [1].

Olefin metathesis Dicarboxylic acid synthesis Nylon precursor

Hydroxycarbonylation Selectivity: 3-Butenoic Acid Gives 99% Glutaric Acid Yield vs. Alternative PEA-Derived Mixed Diacid Streams

Hydroxycarbonylation of 3-butenoic acid proceeds with 99% selectivity to glutaric acid (C5 dicarboxylic acid). In contrast, hydroxycarbonylation of mixed pentenoic acid isomers yields a distribution of diacid products rather than a single target compound [1].

Hydroxycarbonylation Glutaric acid Bio-based diacids

Clavulanic Acid Synthesis: 3-Butenoic Acid Serves as Key Building Block for β-Lactamase Inhibitor

3-Butenoic acid functions as a key building block in the synthesis of clavulanic acid, a potent bacterial β-lactamase inhibitor . The β,γ-unsaturated vinylacetic acid moiety is structurally integral to the clavulanic acid scaffold, whereas alternative C4 unsaturated acids (crotonic acid, methacrylic acid) lack the requisite terminal alkene geometry for this specific synthetic route.

Pharmaceutical intermediate Antibiotic synthesis Clavulanic acid

Metastable Ion Fragmentation: 3-Butenoic Acid Displays Unique Major CO Loss vs. Minor CO Loss in Crotonic/Methacrylic Acids

Under mass spectrometric analysis of metastable ions, ionized 3-butenoic acid exhibits a major CO loss pathway, whereas this fragmentation process constitutes only a minor channel in the other isomeric C4H6O2 acids (cis-crotonic acid, trans-crotonic acid, and methacrylic acid) [1]. The metastable peaks for 3-butenoic acid consist of two components attributed to the formation of propen-1-ol and allyl alcohol daughter ions [2].

Mass spectrometry Isomer differentiation Analytical characterization

3-Butenoic Acid Application Scenarios: Where Compound-Specific Selection Delivers Verifiable Performance Advantage


Bio-Based Adipic Acid Production via Olefin Metathesis

Industrial and pilot-scale programs targeting bio-based routes to adipic acid for nylon-6,6 manufacturing should prioritize 3-butenoic acid as the preferred C4 feedstock. Self-metathesis of 3-butenoic acid yields β-hydromuconic acid with >99% selectivity, enabling a direct hydrogenation step to adipic acid without intermediate isomer separation [1]. Alternative pentenoic acid feedstocks (including 4-PEA and mixed PEA streams) produce mixed C6–C8 diacid distributions that require additional purification unit operations, increasing both capital and operating expenditures. This single-product pathway aligns with process intensification objectives in sustainable nylon precursor manufacturing.

Pharmaceutical Intermediate Procurement for Clavulanic Acid Manufacturing

Procurement teams supporting β-lactam antibiotic production, particularly clavulanic acid (a critical β-lactamase inhibitor co-formulated with amoxicillin and other penicillins), should specify 3-butenoic acid as a non-substitutable key building block . The β,γ-unsaturated vinylacetic acid moiety is structurally required for the clavulanic acid scaffold; alternative C4 unsaturated acids (crotonic acid, methacrylic acid) lack the requisite terminal alkene geometry and are not documented as viable precursors for this validated synthetic route. Any substitution would require complete redevelopment and revalidation of the synthetic pathway, an impractical undertaking in regulated pharmaceutical manufacturing environments.

Thermosensitive Copolymer Synthesis for Biomedical Materials

Researchers synthesizing thermosensitive PNIPAm-based copolymers for injectable biomedical materials and tissue engineering scaffolds should select 3-butenoic acid over alternative carboxylic acid functionalization agents. Free radical copolymerization of N-isopropylacrylamide (PNIPAm) with 3-butenoic acid, performed under microwave radiation, yields carboxyl-functionalized copolymers that retain the characteristic LCST phase transition (30–35 °C) while enabling post-polymerization activation and piperazine conjugation [2]. The resulting materials demonstrate hemocompatibility and non-cytotoxicity, with morphological porosity and interconnectivity suitable for injectable delivery. 3-Butenoic acid's terminal alkene facilitates controlled radical incorporation without introducing conjugated α,β-unsaturation that might otherwise alter thermal responsiveness or biocompatibility profiles.

Quality Control Identity Confirmation for Isomeric C4 Acid Shipments

QC laboratories responsible for incoming material verification of C4 unsaturated carboxylic acid shipments should implement metastable ion MS analysis or equivalent fragmentation-based identification protocols. 3-Butenoic acid's unique major CO loss pathway from metastable ions (compared to minor CO loss in crotonic acid and methacrylic acid) provides a definitive analytical fingerprint for distinguishing it from isomeric contaminants or mislabeled material [3]. This differential fragmentation behavior enables robust identity confirmation even when bulk physical properties (boiling point, density) overlap sufficiently to evade detection by simpler GC or refractive index methods alone, mitigating supply chain integrity risk in regulated pharmaceutical and specialty chemical manufacturing.

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